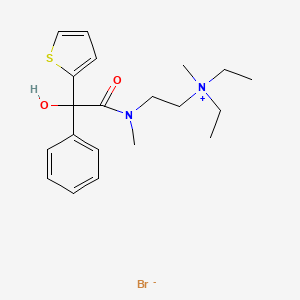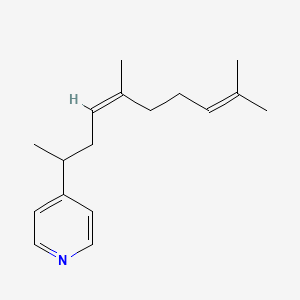
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is a complex organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The unique structure of this compound, featuring a pyridine ring substituted with a nonadienyl group, makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable nonadienyl precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the substitution reaction.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The nonadienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and lead to various physiological effects.
相似化合物的比较
Similar Compounds
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (E)-: The (E)-isomer of the compound, differing in the configuration of the nonadienyl group.
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-: A compound with a similar structure but without the (Z)-configuration.
Uniqueness
Pyridine, 4-(1,4,8-trimethyl-3,7-nonadienyl)-, (Z)- is unique due to its specific configuration, which can influence its chemical reactivity and biological activity. The (Z)-configuration may result in different steric and electronic properties compared to its (E)-isomer, leading to distinct applications and effects.
属性
CAS 编号 |
38462-27-0 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC 名称 |
4-[(4Z)-5,9-dimethyldeca-4,8-dien-2-yl]pyridine |
InChI |
InChI=1S/C17H25N/c1-14(2)6-5-7-15(3)8-9-16(4)17-10-12-18-13-11-17/h6,8,10-13,16H,5,7,9H2,1-4H3/b15-8- |
InChI 键 |
KULYGLRIZQIANR-NVNXTCNLSA-N |
手性 SMILES |
CC(C/C=C(/C)\CCC=C(C)C)C1=CC=NC=C1 |
规范 SMILES |
CC(CC=C(C)CCC=C(C)C)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


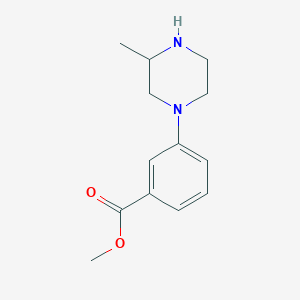

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)



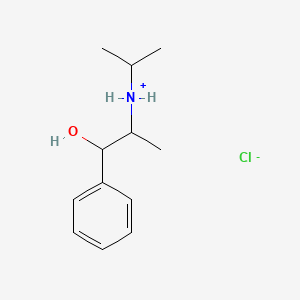
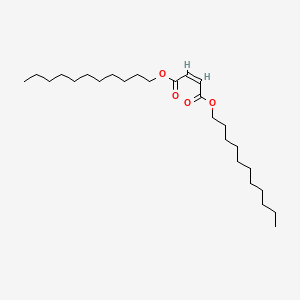
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
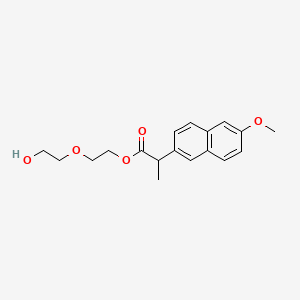
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)

